molecular formula C15H12ClN3O2 B2888378 N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide CAS No. 946339-76-0

N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide

Cat. No.: B2888378
CAS No.: 946339-76-0
M. Wt: 301.73
InChI Key: YMHRDQJNCRXVOY-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide” is a compound with the linear formula C14H11ClN2O4 . Another related compound is “Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester” with the formula C17H24ClNO4 .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. For example, “Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester” contains a total of 47 bonds, including 23 non-H bonds, 8 multiple bonds, 11 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 aromatic ether .


Physical and Chemical Properties Analysis

“N-(5-Chloro-2-methoxyphenyl)methanesulfonamide” has a molecular formula of C8H10ClNO3S, an average mass of 235.688 Da, and a monoisotopic mass of 235.006989 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 350.0±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Selective and Reversible Monoamine Oxidase B Inhibition

Indazole and indole carboxamides, including compounds structurally similar to N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide, have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These inhibitors show promise for therapeutic applications due to their selectivity and high potency. In particular, derivatives like N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide have shown significant selectivity and potency in inhibiting MAO-B (Tzvetkov et al., 2014).

Allosteric CC-Chemokine Receptor 4 Antagonists

Another application in the realm of medicinal chemistry is the synthesis of indazole arylsulfonamides as allosteric antagonists for the human CC-chemokine receptor 4 (CCR4). These compounds, including variants of indazole carboxamides, have shown potential in modulating immune responses, with implications for treating diseases involving immune dysregulation (Procopiou et al., 2013).

Antiproliferative Activity

Research into indazole carboxamides has also uncovered their antiproliferative properties. For example, compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide have demonstrated significant inhibitory activity against various cancer cell lines, highlighting their potential as antitumor agents (Lu et al., 2021).

Antidepressant Properties

There is also evidence suggesting the role of certain indazole derivatives as antidepressants. For instance, the synthesis and pharmacological evaluation of specific indazole compounds have shown potential as 5-HT3 receptor antagonists with antidepressant-like activity (Mahesh et al., 2011).

Corrosion Inhibition

Outside of the pharmaceutical field, indazole derivatives have been investigated for their role in corrosion inhibition. For example, compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been studied for their effectiveness in inhibiting acidic corrosion of mild steel, demonstrating the versatility of indazole carboxamides in industrial applications (Bentiss et al., 2009).

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, “N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]-2-naphthalenecarboxamide” is advised against use in food, drugs, or pesticides .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-21-13-7-6-9(16)8-12(13)17-15(20)14-10-4-2-3-5-11(10)18-19-14/h2-8H,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHRDQJNCRXVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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